![molecular formula C11H9ClN2O B2647389 2-(Benzyloxy)-4-chloropyrimidine CAS No. 668484-40-0](/img/structure/B2647389.png)
2-(Benzyloxy)-4-chloropyrimidine
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Description
2-(Benzyloxy)-4-chloropyrimidine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a versatile tool for a wide range of research applications. In
Scientific Research Applications
- Background : Fluorinated heterocycles play a crucial role in drug development, with approximately 20% of anticancer and antibiotic drugs containing fluorine atoms .
- Research Findings : 2-(Benzyloxy)-4-chloropyrimidine, a fluorinated heterocycle, has been investigated for its in vivo and in vitro anticancer activity. Some derivatives exhibit potency comparable to or even surpassing reference drugs. Importantly, they often demonstrate reduced cytotoxicity in non-cancerous cell lines, indicating a promising safety profile .
- Research Insights : 2-(Benzyloxy)-4-chloropyrimidine derivatives have demonstrated antimicrobial activity against various microorganisms. Their structural modifications significantly impact efficacy, making them potential lead structures for drug design .
Anticancer Activity
Antimicrobial Properties
Benzyl Ether and Ester Synthesis
Chalcone Derivatives with Antimicrobial Potential
properties
IUPAC Name |
4-chloro-2-phenylmethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRRSUBOERLTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-chloropyrimidine |
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